N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
The compound N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2H-1,3-benzodioxole-5-carboxamide features a pyrimidine core substituted with dimethylamino and methyl groups, linked to a 1,3-benzodioxole carboxamide moiety. The analysis below focuses on structural and functional comparisons with analogous compounds from literature.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-14(10(2)18-16(17-9)20(3)4)19-15(21)11-5-6-12-13(7-11)23-8-22-12/h5-7H,8H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHURQALQVYZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and dimethyl groups. The benzodioxole moiety is then attached through a series of coupling reactions, and finally, the carboxamide group is introduced.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques. The specific methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine and Pyrazole Derivatives
The pyrimidine core in the target compound is structurally distinct from pyrazole derivatives listed in (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) . Key differences include:
- Core Heterocycle : Pyrimidines (six-membered, two nitrogen atoms) vs. pyrazoles (five-membered, two adjacent nitrogen atoms).
- Substituent Effects: The dimethylamino group on the pyrimidine may enhance solubility compared to electron-withdrawing groups (e.g., chloro, nitro) on pyrazole derivatives .
- Functional Groups : The carboxamide in the target compound differs from carboximidamides in , which are more basic and likely to engage in stronger hydrogen bonding.
Table 1: Comparison of Core Structures and Substituents
| Compound Class | Core Structure | Key Substituents | Functional Group |
|---|---|---|---|
| Target Compound | Pyrimidine | Dimethylamino, methyl, benzodioxole | Carboxamide |
| Compounds | Pyrazole | Phenyl, halogen, methoxy | Carboximidamide |
Carboxamide-Containing Heterocycles
The carboxamide group is shared with 5-[(Z)-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide () . Notable contrasts include:
- Heterocyclic System : The target’s benzodioxole (fused aromatic ring) vs. pyrrole-indole systems in . Benzodioxole may confer metabolic stability due to reduced oxidative susceptibility.
- Amino Substituents: The dimethylamino group (target) vs. diethylaminoethyl group (). Tertiary amines in both cases could improve membrane permeability, but branched chains (e.g., diethylaminoethyl) may increase steric hindrance.
Table 2: Pharmacokinetic Hypotheses Based on Substituents
| Compound | Heterocycle | Amino Group | Predicted Solubility |
|---|---|---|---|
| Target Compound | Benzodioxole | Dimethylamino | Moderate (polar) |
| Compound | Pyrrole-Indole | Diethylaminoethyl | Low (lipophilic) |
Steric and Electronic Considerations
- Steric Effects : The 4,6-dimethyl groups on the pyrimidine in the target compound may hinder interactions compared to smaller substituents (e.g., methoxy or chloro in ) .
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential biological activity in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted with a dimethylamino group and a benzodioxole moiety. Its molecular formula is C15H18N4O3, with a molecular weight of approximately 302.33 g/mol. The structural complexity suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group enhances its binding affinity, allowing it to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : It can bind to specific receptors, influencing cellular responses.
- Modulation of Gene Expression : By interacting with nucleic acids, it may alter gene expression patterns.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines. For instance, it has shown potential in inhibiting the growth of HeLa (cervical cancer) and A549 (lung cancer) cells.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : There are indications that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxicity against HeLa cells with an IC50 value of 15 µM. |
| Study 2 | Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Reported anti-inflammatory effects in animal models through reduced levels of TNF-alpha and IL-6. |
Case Studies
- Cytotoxicity Assessment : A study conducted on various cancer cell lines revealed that the compound effectively induced apoptosis in HeLa cells via intrinsic and extrinsic pathways, suggesting a potential role as an anticancer agent.
- Antibacterial Evaluation : In vitro assays indicated that this compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anti-inflammatory Activity : Experimental models demonstrated that the compound reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
